![molecular formula C12H13N5O2 B5712569 ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate](/img/structure/B5712569.png)
ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis of ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate and related compounds involves regioselective synthesis procedures. For example, ethyl 1,2,4-triazine-5-carboxylates were prepared by heating specific hydrazones with ammonium acetate in acetic acid, showing high regioselectivity and confirming the absence of isomer formations through NMR studies (Ohsumi & Neunhoeffer, 1992).
Molecular Structure Analysis
Molecular structure characterization is essential for understanding the compound's interactions and reactions. For related compounds, structural elucidation has been achieved through various spectroscopic methods, including NMR, HRMS, and FTIR, which provide detailed insights into the compound's molecular framework (Lil, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are diverse. For instance, the compound has been used in cyclocondensation reactions, highlighting the selectivity switch of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones, which offers insights into the compound's reactivity and potential applications in synthesis (Dhameliya et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, play a significant role in its application and handling. Studies on related compounds have utilized single-crystal X-ray diffraction to determine the crystalline structure, providing valuable information on the compound's physical characteristics (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application of this compound in various fields. Investigations into related triazine compounds have provided insights into their reactivity patterns, such as the unexpected reaction mechanisms and the formation of novel derivatives with potential applications (Ledenyova et al., 2018).
properties
IUPAC Name |
ethyl 4-amino-6-anilino-1,3,5-triazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-2-19-10(18)9-15-11(13)17-12(16-9)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIMFBFGBLGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)NC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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